molecular formula C16H21N3O3S B6997505 N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide

N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide

Cat. No.: B6997505
M. Wt: 335.4 g/mol
InChI Key: KFLJRVCGOMPMHM-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide is a complex organic compound with a unique structure that includes an oxane ring, a quinoline moiety, and a methanesulfonamide group

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c17-12-16(6-9-22-10-7-16)19-23(20,21)11-14-4-1-3-13-5-2-8-18-15(13)14/h1-5,8,19H,6-7,9-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLJRVCGOMPMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)NS(=O)(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide typically involves multiple steps, starting with the preparation of the oxane ring and the quinoline moiety. The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The quinoline moiety is often prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Once the oxane and quinoline components are prepared, they are coupled through a series of reactions that introduce the aminomethyl and methanesulfonamide groups. This process may involve the use of reagents such as formaldehyde and methanesulfonyl chloride under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would need to address issues related to the handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and other chemical products.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyltetrahydropyran: This compound shares the oxane ring structure but lacks the quinoline and methanesulfonamide groups.

    N-[4-(aminomethyl)oxan-4-yl]-4-methanesulfonylbenzamide: Similar in structure but with a benzamide group instead of the quinoline moiety.

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-1-quinolin-8-ylmethanesulfonamide is unique due to its combination of an oxane ring, a quinoline moiety, and a methanesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications.

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